[4-[(E)-3-(4-acetylanilino)-2-(furan-2-carbonylamino)-3-oxoprop-1-enyl]phenyl] acetate
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Overview
Description
[4-[(E)-3-(4-acetylanilino)-2-(furan-2-carbonylamino)-3-oxoprop-1-enyl]phenyl] acetate: is a complex organic compound characterized by its unique structure, which includes an acetylanilino group, a furan-2-carbonylamino group, and a phenyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[(E)-3-(4-acetylanilino)-2-(furan-2-carbonylamino)-3-oxoprop-1-enyl]phenyl] acetate typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then coupled through condensation reactions. Key steps include:
Formation of the acetylanilino intermediate: This involves the acetylation of aniline using acetic anhydride under acidic conditions.
Synthesis of the furan-2-carbonylamino intermediate: This step involves the reaction of furan-2-carboxylic acid with an appropriate amine under dehydrating conditions.
Coupling of intermediates: The final step involves the coupling of the acetylanilino and furan-2-carbonylamino intermediates with a phenyl acetate moiety through a condensation reaction, typically under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[4-[(E)-3-(4-acetylanilino)-2-(furan-2-carbonylamino)-3-oxoprop-1-enyl]phenyl] acetate: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetylanilino and furan-2-carbonylamino groups, using reagents like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, depending on the specific reagents and conditions used.
Scientific Research Applications
[4-[(E)-3-(4-acetylanilino)-2-(furan-2-carbonylamino)-3-oxoprop-1-enyl]phenyl] acetate: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [4-[(E)-3-(4-acetylanilino)-2-(furan-2-carbonylamino)-3-oxoprop-1-enyl]phenyl] acetate involves its interaction with specific molecular targets. The compound may exert its effects through:
Binding to enzymes: Inhibiting or activating enzymatic activity.
Interacting with cellular receptors: Modulating signal transduction pathways.
Altering gene expression: Affecting transcriptional and translational processes.
Comparison with Similar Compounds
[4-[(E)-3-(4-acetylanilino)-2-(furan-2-carbonylamino)-3-oxoprop-1-enyl]phenyl] acetate: can be compared with similar compounds such as:
Dichloroanilines: These compounds also contain an aniline ring but are substituted with chlorine atoms instead of acetyl and furan groups.
tert-Butyl carbamate: This compound contains a carbamate group and is used in similar synthetic applications.
Trimethoxyphenylsilane: This compound contains a phenyl ring substituted with methoxy groups and is used in organic synthesis.
The uniqueness of This compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
[4-[(E)-3-(4-acetylanilino)-2-(furan-2-carbonylamino)-3-oxoprop-1-enyl]phenyl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O6/c1-15(27)18-7-9-19(10-8-18)25-23(29)21(26-24(30)22-4-3-13-31-22)14-17-5-11-20(12-6-17)32-16(2)28/h3-14H,1-2H3,(H,25,29)(H,26,30)/b21-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCCGXLFGAPHUAK-KGENOOAVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(C=C2)OC(=O)C)NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)/C(=C\C2=CC=C(C=C2)OC(=O)C)/NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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